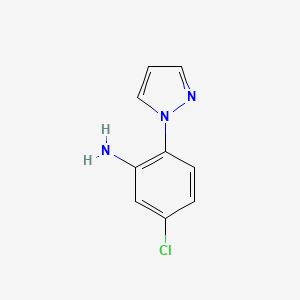

5-chloro-2-(1H-pyrazol-1-yl)aniline

Description

5-Chloro-2-(1H-pyrazol-1-yl)aniline is an aromatic amine derivative characterized by a pyrazole ring substituted at the 1-position on an aniline backbone. Its molecular formula is C₉H₈ClN₃, with a molecular weight of 193.63 g/mol (). The compound is identified by two CAS numbers: 15463-66-8 () and 926241-20-5 (), likely reflecting differences in salt forms or nomenclature conventions.

Key structural features include:

- A chlorine atom at the 5-position of the benzene ring.

- A pyrazole ring (1H-pyrazol-1-yl) at the 2-position of the aniline group.

Safety data (GHS classification) indicates hazards H317 (may cause allergic skin reaction) and H319 (causes serious eye irritation), with precautionary measures including the use of protective gloves and eyewear (). Collision cross-section (CCS) values for its adducts, such as [M+H]⁺ (138.0 Ų) and [M+Na]⁺ (152.4 Ų), have been experimentally predicted ().

Propriétés

IUPAC Name |

5-chloro-2-pyrazol-1-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-7-2-3-9(8(11)6-7)13-5-1-4-12-13/h1-6H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBYMUJXCDBWTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926241-20-5 | |

| Record name | 5-chloro-2-(1H-pyrazol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-(1H-pyrazol-1-yl)aniline typically involves the reaction of 5-chloro-2-nitroaniline with hydrazine derivatives under specific conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions: 5-chloro-2-(1H-pyrazol-1-yl)aniline undergoes various chemical reactions, including:

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

Oxidation: Corresponding nitro or hydroxyl derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted aniline derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that 5-chloro-2-(1H-pyrazol-1-yl)aniline exhibits promising antimicrobial activity. Its derivatives have been studied for their effectiveness against various bacterial strains. For instance, compounds with similar pyrazole structures have shown minimum inhibitory concentrations (MIC) as low as 2 µg/mL against multiple pathogens, indicating strong antibacterial properties .

Anticancer Activity

The compound has been evaluated for its anticancer potential in several studies. A notable case study involved testing against MCF7 breast cancer cells, where it demonstrated significant cytotoxic effects. The structure-activity relationship (SAR) studies have highlighted the importance of the pyrazole moiety in enhancing the biological activity of these compounds .

Table 1: Summary of Anticancer Activity Studies

Agricultural Applications

This compound and its derivatives have been explored for their potential use as agrochemicals, particularly in developing new herbicides and fungicides. The pyrazole structure is known for its ability to inhibit various biological targets, making it a candidate for agricultural applications aimed at pest control .

Chemical Synthesis

The compound serves as a valuable building block in organic synthesis. It can undergo various chemical transformations, such as oxidation and substitution reactions, to form more complex molecules with desired properties. This versatility makes it an important precursor in the synthesis of pharmaceuticals and other organic compounds .

Case Studies

Several case studies illustrate the application of this compound:

Case Study 1: Anticancer Screening

A study focused on the synthesis of a library of pyrazole derivatives, including this compound, which were screened against multiple cancer cell lines (e.g., MCF7, A549). The results indicated that modifications to the aniline portion could enhance anticancer activity significantly .

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of the compound were tested against resistant strains of bacteria such as E. coli and S. aureus. The results demonstrated that certain modifications improved efficacy, underscoring the compound's potential as a lead in antibiotic development .

Mécanisme D'action

The mechanism of action of 5-chloro-2-(1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound belongs to a family of halogenated aniline derivatives with heterocyclic substituents. Below is a detailed comparison with structurally analogous compounds:

Structural and Molecular Comparison

Physicochemical Properties

- The tetrazole analog’s acidic NH group (pKa ~4–5) may enhance solubility in basic media compared to pyrazole or triazole derivatives .

Activité Biologique

5-Chloro-2-(1H-pyrazol-1-yl)aniline is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈ClN₃, with a molecular weight of 193.63 g/mol. The compound features a chloro-substituted aniline moiety linked to a pyrazole ring, which is known for its biological activity.

Pharmacological Activities

Research indicates that this compound exhibits various biological activities, including:

1. Antimicrobial Activity

- Several studies have demonstrated the antimicrobial effects of pyrazole derivatives. For instance, compounds similar to this compound have shown significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

2. Anticancer Potential

- The compound has been evaluated for its anticancer properties. In vitro studies revealed that it may inhibit the proliferation of cancer cell lines such as HepG2 and A549. Notably, derivatives of pyrazole have been reported to exhibit IC₅₀ values in the low micromolar range, indicating potent anticancer activity .

3. Anti-inflammatory Effects

- Pyrazole derivatives are recognized for their anti-inflammatory properties. The modification of the pyrazole ring in compounds has led to enhanced anti-inflammatory activity, suggesting that this compound may possess similar effects .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

1. Enzyme Inhibition

- The compound has been linked to the inhibition of various kinases involved in cell signaling pathways, which are crucial for cell proliferation and survival. For example, it may act on MEK-1 pathways, which are significant in cancer progression .

2. Modulation of Cell Cycle

- Studies indicate that this compound can influence the cell cycle, promoting apoptosis in cancer cells by interfering with regulatory proteins .

Case Studies and Research Findings

Several research articles provide insights into the biological activity of pyrazole derivatives:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-chloro-2-(1H-pyrazol-1-yl)aniline, and what solvents/catalysts are typically employed?

- Methodology : A common approach involves coupling chlorinated aniline derivatives with pyrazole rings via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. For example, pyridine and dioxane are used as solvents in reactions with polyfluoroacyl anhydrides to introduce substituents . Precursor optimization (e.g., using 6-amino-1,3-dialkyluracil derivatives) may enhance yield .

- Key Considerations : Monitor reaction progress via TLC or HPLC to ensure complete substitution. Purification often involves column chromatography or recrystallization to isolate the target compound .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodology :

- NMR : and NMR identify proton environments and carbon frameworks, with pyrazole protons typically appearing as doublets (δ 6.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 209.63 g/mol) and fragmentation patterns .

- Elemental Analysis : Validates purity and stoichiometry (e.g., CHClN) .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Skin/Irritant Category 2) .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of vapors.

- Storage : Store in airtight containers at 2–8°C to prevent degradation and hazardous byproduct formation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions between experimental and theoretical electronic properties?

- Methodology :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps and charge distribution to predict reactivity. Compare with experimental UV-Vis or cyclic voltammetry data .

- Crystallography : Cross-validate computational bond lengths/angles with single-crystal XRD results (e.g., metallacycle coordination in cyclometalated complexes) .

Q. What strategies optimize the regioselectivity of pyrazole substitution in this compound derivatives?

- Methodology :

- Directed Metalation : Use directing groups (e.g., -NH) to control substitution positions.

- Catalytic Systems : Employ Pd(OAc)/XPhos for C–H activation, enhancing selectivity for meta or para positions .

- Kinetic Studies : Monitor reaction intermediates via stopped-flow IR to identify rate-determining steps .

Q. How does the chloro-pyrazole-aniline scaffold influence coordination chemistry in metal complexes?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.